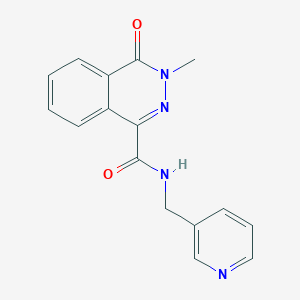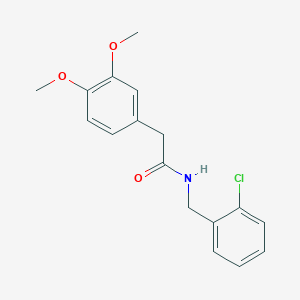![molecular formula C13H14N4O3 B5693289 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMNPB and has a molecular formula of C12H12N4O3.
Mecanismo De Acción
The mechanism of action of DMNPB is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. DMNPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it may inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation.
Biochemical and Physiological Effects:
DMNPB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and are involved in the development of various diseases, including cancer. DMNPB has also been found to induce the production of reactive oxygen species (ROS), which are involved in cell signaling and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNPB has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, and its properties and mechanisms of action are well understood. However, DMNPB has certain limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
DMNPB has potential applications in various fields, including cancer therapy, anti-inflammatory therapy, and antimicrobial therapy. Future research should focus on further understanding the mechanism of action of DMNPB and identifying its potential applications in various diseases. Additionally, studies should be conducted to determine the toxicity and safety of DMNPB in vivo. Finally, efforts should be made to develop more efficient and cost-effective synthesis methods for DMNPB.
Métodos De Síntesis
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with 1,5-dimethyl-1H-pyrazole in the presence of triethylamine. The reaction takes place under reflux conditions in dichloromethane and yields DMNPB as a yellow solid.
Aplicaciones Científicas De Investigación
DMNPB has been widely used in scientific research due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory, anticancer, and antimicrobial properties. DMNPB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent antimicrobial activity against Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-11(8-15-16(9)2)7-14-13(18)10-3-5-12(6-4-10)17(19)20/h3-6,8H,7H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCUJFGJUJUFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)

![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)

![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)

![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)

![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)


![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)